5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a sulfonyl group
Preparation Methods
The synthesis of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves multiple steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and polymers.
Biological Research: Its ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and fluorophenyl sulfonyl compounds. Compared to these compounds, 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a tetrazole ring, a fluorophenyl group, and a sulfonyl group, which confer distinct chemical and biological properties . Other similar compounds include:
5-phenyl-1H-tetrazole: Lacks the fluorophenyl and sulfonyl groups, resulting in different reactivity and biological activity.
4-fluoro-3-(tetrazol-5-yl)phenylboronic acid: Contains a boronic acid group instead of the sulfonyl group, leading to different applications in organic synthesis.
Properties
IUPAC Name |
5-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3S/c13-11-2-1-9(4-10(11)12-14-16-17-15-12)22(19,20)18-5-8-3-7(18)6-21-8/h1-2,4,7-8H,3,5-6H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDJEYUXQCENLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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